2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxyphenyl ethyl derivatives and 4-nitrophenyl compounds. The synthesis may involve:
Condensation Reactions: Combining the 3,4-dimethoxyphenyl ethyl derivative with a suitable aldehyde or ketone.
Cyclization: Formation of the chromeno[2,3-c]pyrrole core through intramolecular cyclization.
Functional Group Transformations: Introduction of the nitro group and other functional groups under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-6,8-dimethyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
Uniqueness
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to the combination of its chromeno[2,3-c]pyrrole core with the 3,4-dimethoxyphenyl and 4-nitrophenyl groups. This structure provides a distinct set of chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C27H22N2O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22N2O7/c1-34-21-12-7-16(15-22(21)35-2)13-14-28-24(17-8-10-18(11-9-17)29(32)33)23-25(30)19-5-3-4-6-20(19)36-26(23)27(28)31/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
CIOOEDYFRDCZNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Origin of Product |
United States |
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